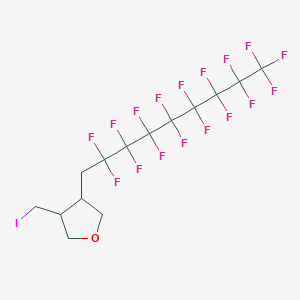

3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)-4-(iodomethyl)oxolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)-4-(iodomethyl)oxolane is a fluorinated organic molecule that includes an oxolane (tetrahydrofuran) ring. The presence of multiple fluorine atoms suggests that it may exhibit unique physical and chemical properties due to the strong electronegativity of fluorine. The iodo-functional group attached to the oxolane ring could make it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of oxolane derivatives can be achieved through Prins-type cyclization, as demonstrated in the synthesis of 3,4-dimethylidene oxacycles . Although the specific compound is not mentioned, the methodology described in the paper could potentially be adapted for its synthesis. The Prins cyclization involves the reaction of hydroxy(allenylmethyl)silanes to form oxacycles, which could be a starting point for the synthesis of the heptadecafluorononyl-substituted oxolane.

Molecular Structure Analysis

While the exact molecular structure of the compound is not provided, insights can be drawn from related structures. For instance, the molecular structure of a 3-oxa-2,4,6,7-tetrasilabicyclo[3.1.1]heptane has been analyzed using X-ray structure analysis . This analysis revealed a rigid bicyclic molecule with significant dihedral angles and transannular distances. Such structural information is crucial for understanding the spatial arrangement of atoms in the molecule and predicting its reactivity.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by the high fluorine content and the presence of the oxolane ring. Fluorinated compounds often exhibit high thermal and chemical stability, low surface energies, and unique electronic properties. The oxolane ring could contribute to the compound's solubility in organic solvents and potential for ring-opening reactions. Detailed analysis of these properties would require empirical data, which is not provided in the current dataset.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

1,2-Oxazines and Related Compounds : The synthesis of 1,2-oxazines and related compounds like oxolanes involves cyclization reactions and dehydration processes. These compounds serve as key intermediates in synthesizing various heterocyclic compounds with potential biological activities. The oxazinium salts, derived from these processes, exhibit electrophilic characteristics that are crucial for further synthetic transformations (Sainsbury, 1991).

Biological and Pharmacological Applications

Therapeutic Potential of Oxadiazole Derivatives : The 1,3,4-oxadiazole ring, a structure related to oxolane through heterocyclic chemistry, shows significant binding affinity towards various enzymes and receptors due to its structural features. Compounds containing the 1,3,4-oxadiazole motif have demonstrated a wide range of biological activities, including anticancer, antifungal, and antibacterial effects. This highlights the importance of heterocyclic compounds in medicinal chemistry and drug development (Verma et al., 2019).

Environmental and Analytical Applications

Sustainable Solvents and Environmental Safety : The exploration of bio-based solvents like 2-methyloxolane (2-MeOx) for extracting natural products emphasizes the shift towards greener alternatives in chemical processes. Such compounds, related to oxolanes by their structural framework, offer environmentally friendly solutions with reduced toxicity and better extraction efficiency compared to traditional solvents. This approach aligns with the broader goals of sustainability and environmental protection in scientific research (Rapinel et al., 2020).

Propiedades

IUPAC Name |

3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-4-(iodomethyl)oxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F17IO/c15-7(16,1-5-3-33-4-6(5)2-32)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h5-6H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBAODHXWEYFWJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)CI)CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F17IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379422 |

Source

|

| Record name | 3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-4-(iodomethyl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

644.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)-4-(iodomethyl)oxolane | |

CAS RN |

131771-31-8 |

Source

|

| Record name | 3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-4-(iodomethyl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(7-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide)-3-ylthio]propanoic acid](/img/structure/B140330.png)

![[2-[(E)-hex-2-enyl]cyclopentyl] acetate](/img/structure/B140338.png)